molecular formula C23H22N6O B6531930 N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3-phenylpropanamide CAS No. 1019106-20-7

N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3-phenylpropanamide

Cat. No.: B6531930
CAS No.: 1019106-20-7
M. Wt: 398.5 g/mol
InChI Key: CEXMSXKCWQPLDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3-phenylpropanamide (hereafter referred to as Compound A) is a pyridazine-based derivative featuring a 3-methylpyrazole moiety linked to a phenylpropanamide group. Its core pyridazine-pyrazole scaffold is shared with several bioactive compounds, suggesting possible applications in inflammatory, fibrotic, or metabolic disorders. The 3-phenylpropanamide substituent distinguishes it from related derivatives, likely influencing its physicochemical properties and target interactions.

Properties

IUPAC Name

N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O/c1-17-15-16-29(28-17)22-13-12-21(26-27-22)24-19-8-10-20(11-9-19)25-23(30)14-7-18-5-3-2-4-6-18/h2-6,8-13,15-16H,7,14H2,1H3,(H,24,26)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXMSXKCWQPLDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Compound A are contextualized below against five closely related analogs (Table 1). Key differences in substituents, molecular properties, and biological activities are highlighted.

Table 1: Structural and Functional Comparison of Compound A and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Notes References
Compound A (Target) C₂₃H₂₁N₅O 391.45 3-Phenylpropanamide, 3-methylpyrazole, 4-aminophenyl linker Hypothesized kinase inhibition based on pyridazine-pyrazole scaffold N/A
N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2-oxo-2H-chromene-3-carboxamide (Compound B) C₂₄H₁₈N₆O₃ 438.45 Coumarin-3-carboxamide, 3-methylpyrazole, 4-aminophenyl linker Higher molecular weight; planar coumarin may enhance π-π stacking in target binding
3-{3,5-Dimethyl-1-[6-(1-piperidinyl)-3-pyridazinyl]-1H-pyrazol-4-yl}-N-(3-fluoro-4-methylphenyl)propanamide (Compound C) C₂₅H₂₈FN₇O 485.54 Piperidinyl-pyridazine, 3,5-dimethylpyrazole, fluoro-4-methylphenyl Fluorine substituent may improve metabolic stability; bulky piperidinyl affects solubility
N-(2-Methylphenyl)-6-(1H-pyrazol-1-yl)pyridazin-3-amine (Compound D) C₁₄H₁₃N₅ 251.29 Minimalist structure: 2-methylphenyl, pyrazole-pyridazine Demonstrated inhibitory action against glycogen synthase kinase 3 (GSK-3)
1-(6-(4-(((6-((6-(Trifluoromethyl)pyridin-3-yl)methoxy)pyridazin-3-yl)amino)methyl)phenyl)-2,6-diazaspiro[3.3]heptan-2-yl)ethan-1-one (Compound E) C₂₈H₂₇F₃N₆O₂ 560.56 Trifluoromethylpyridyl, spirocyclic amine, methoxy linker Autotaxin (ATX) modulator; trifluoromethyl enhances lipophilicity and target affinity

Structural Analysis

  • Core Scaffold : All compounds share a pyridazine-pyrazole core, critical for binding to kinase or enzyme active sites .
  • Compound C’s piperidinyl and fluoro-4-methylphenyl groups introduce steric bulk and electron-withdrawing effects, which may enhance metabolic stability but reduce solubility . Compound E’s trifluoromethylpyridyl moiety significantly increases lipophilicity, correlating with improved autotaxin inhibition in preclinical models .

Pharmacological Implications

  • Compound A’s larger size (MW = 391.45 g/mol) may confer selectivity for specific kinase isoforms.
  • Autotaxin Modulation : Compound E’s trifluoromethyl group and spirocyclic amine highlight the importance of electronegative substituents for ATX modulation, a feature absent in Compound A .
  • Solubility vs. Potency : Compound B’s coumarin group increases molecular weight and planarity, which may improve binding affinity but compromise aqueous solubility compared to Compound A’s phenylpropanamide .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.